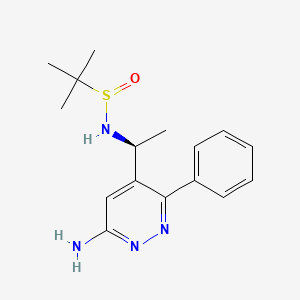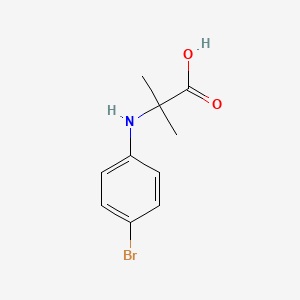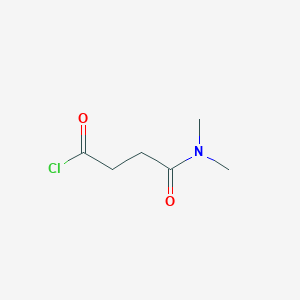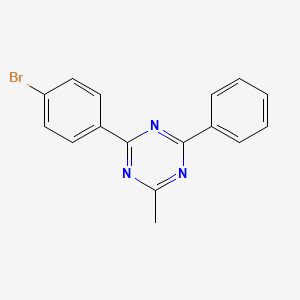
2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and a phenyl group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromoaniline with cyanuric chloride in the presence of a base such as triethylamine can yield the desired triazine compound. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine involves its interaction with molecular targets and pathways in biological systems. The bromophenyl group can interact with specific receptors or enzymes, leading to modulation of their activity. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-4-methyl-6-phenyl-1,3,5-triazine
- 2-(4-Fluorophenyl)-4-methyl-6-phenyl-1,3,5-triazine
- 2-(4-Methylphenyl)-4-methyl-6-phenyl-1,3,5-triazine
Uniqueness
2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. The bromine atom can participate in unique substitution and coupling reactions, making this compound valuable in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C16H12BrN3 |
|---|---|
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C16H12BrN3/c1-11-18-15(12-5-3-2-4-6-12)20-16(19-11)13-7-9-14(17)10-8-13/h2-10H,1H3 |
Clé InChI |
JWGKTICFZIVDDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


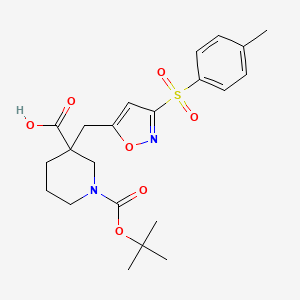
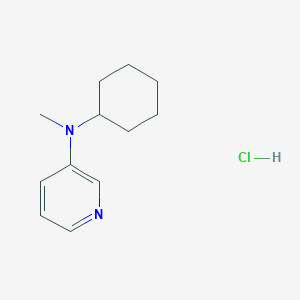
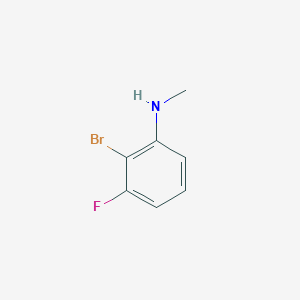
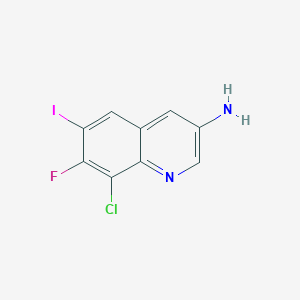
![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)


![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
